molecular formula C15H17ClN2O3 B2645688 N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1795456-37-9

N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2645688
CAS No.: 1795456-37-9
M. Wt: 308.76
InChI Key: YTSGCXJUKSTMHI-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxypropyl chain, and an oxazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the oxazole ring.

    Attachment of the methoxypropyl chain: This can be done through alkylation reactions using suitable alkylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide

Uniqueness

N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-4-carboxamide stands out due to its unique combination of a chlorophenyl group, a methoxypropyl chain, and an oxazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound belonging to the oxazole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H12ClN3O
  • Molecular Weight : 273.72 g/mol
  • IUPAC Name : this compound
PropertyValue
Molecular FormulaC15H12ClN3O
Molecular Weight273.72 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Research indicates that this compound exhibits significant biological activity primarily through its interaction with specific receptors and enzymes in the body. Notably, it has been studied for its potential as an antagonist of lysophosphatidic acid (LPA) receptors, which are implicated in various pathological conditions including cancer and fibrosis .

Pharmacological Effects

  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.
  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in preclinical models by reducing the expression of pro-inflammatory cytokines.
  • Antidiabetic Effects : Similar oxazole derivatives have been reported to exhibit antidiabetic properties by enhancing insulin sensitivity and glucose uptake in cells .

Case Studies

Several studies have explored the biological activity of related compounds within the oxazole class:

  • Study 1 : A series of substituted oxazolines were synthesized and evaluated for their anticancer properties. The results indicated that modifications in the side chains significantly affected their potency against various cancer cell lines .
  • Study 2 : Research published in ACS Medicinal Chemistry Letters highlighted the design and synthesis of oxazole derivatives that showed promising activity against LPA receptors, suggesting a potential therapeutic application for inflammatory diseases .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell growth
Anti-inflammatoryReduced cytokine levels
AntidiabeticEnhanced insulin sensitivity

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c1-10-13(8-18-21-10)14(19)17-9-15(2,20-3)11-5-4-6-12(16)7-11/h4-8H,9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSGCXJUKSTMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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